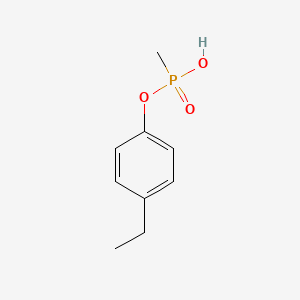

(4-Ethylphenoxy)-methylphosphinic acid

Description

(4-Ethylphenoxy)-methylphosphinic acid is an organophosphorus compound characterized by a methylphosphinic acid backbone substituted with a 4-ethylphenoxy group. Phosphinic acids (R$_2$POOH) are analogs of carboxylic acids, where the carbonyl group is replaced by a phosphinic acid moiety. The 4-ethylphenoxy substituent introduces aromaticity and steric bulk, influencing both chemical reactivity and biological activity.

Properties

CAS No. |

693223-28-8 |

|---|---|

Molecular Formula |

C9H13O3P |

Molecular Weight |

200.17 g/mol |

IUPAC Name |

(4-ethylphenoxy)-methylphosphinic acid |

InChI |

InChI=1S/C9H13O3P/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h4-7H,3H2,1-2H3,(H,10,11) |

InChI Key |

LMFJTALGTWPYIG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OP(=O)(C)O |

Canonical SMILES |

CCC1=CC=C(C=C1)OP(=O)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Aminopropyl-(methyl)phosphinic Acid (3-APMPA)

- Structure: Replaces the 4-ethylphenoxy group with a 3-aminopropyl chain.

- Biological Activity : A selective agonist for GABAB receptors (K$_b$ ≈ 1 μM for GABAC receptors), with negligible activity on GABAA receptors .

- Key Difference: The aminopropyl group enhances receptor selectivity via hydrogen bonding, whereas the 4-ethylphenoxy group in the target compound may improve lipophilicity and membrane permeability.

(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic Acid (TPMPA)

- Structure : Hybrid of isoguvacine (GABAA agonist) and 3-APMPA, featuring a tetrahydropyridine ring.

- Biological Activity : Potent GABAC antagonist (K$_b$ ≈ 2 μM) with >100-fold selectivity over GABAA/B receptors .

- Key Difference: The rigid tetrahydropyridine ring in TPMPA enhances steric specificity, contrasting with the planar aromaticity of the 4-ethylphenoxy group.

Ethyl-[(4-nitrophenyl)methoxy]phosphinic Acid

- Structure: Contains a 4-nitrophenylmethoxy group instead of 4-ethylphenoxy.

- Physicochemical Properties : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5) compared to the electron-donating ethyl group in the target compound (estimated pKa ~2.5–3.0) .

- Applications: Nitro-substituted analogs are often used in catalysis or as intermediates in explosives, whereas ethylphenoxy derivatives may favor bioactivity due to reduced reactivity .

Ethanebis(methylphosphinic) Acid

- Structure : Dimeric form with two methylphosphinic acid units linked by an ethane bridge.

- Synthesis : Prepared via radical-initiated reaction of methylphosphinic acid with acetylene .

- Applications : Primarily used as a flame retardant in polymers (e.g., polyesters, polyamides) due to its thermal stability and phosphorus content .

Data Table: Structural and Functional Comparisons

Research Implications

- Medicinal Chemistry: The 4-ethylphenoxy group’s balance of lipophilicity and steric bulk could optimize blood-brain barrier penetration for CNS-targeting drugs .

- Materials Science : Compared to ethanebis(methylphosphinic) acid, the aromatic substituent may reduce thermal stability but enhance solubility in organic solvents for polymer modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.